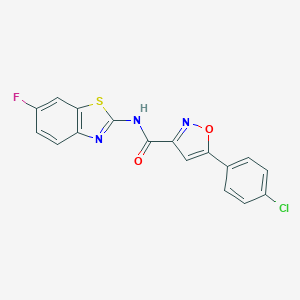
2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidine derivatives. It is also known as GW 501516 and is a selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-delta). The compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, sports medicine, and scientific research.
Mécanisme D'action
2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one acts as a selective agonist of PPAR-delta. Upon binding to PPAR-delta, the compound induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. This results in the upregulation of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
The activation of PPAR-delta by 2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to improve insulin sensitivity, increase fatty acid oxidation, and reduce inflammation. The compound has also been shown to improve endurance performance in animal models by increasing the expression of genes involved in mitochondrial biogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one has several advantages for lab experiments. It is a potent and selective agonist of PPAR-delta, making it an ideal tool for studying the effects of PPAR-delta activation on various physiological processes. The compound is also relatively stable and easy to synthesize, making it readily available for research purposes. However, one limitation of the compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the research on 2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one. One potential application is in the development of novel therapies for metabolic disorders such as diabetes and obesity. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to explore the potential applications of the compound in sports medicine, particularly in the enhancement of endurance performance.
Méthodes De Synthèse
The synthesis of 2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one involves the reaction of 4-methyl aniline with propyl bromide to form 4-methyl-N-propylaniline. This intermediate is then reacted with chloroacetyl chloride to form 4-methyl-N-propyl-N-(2-chloroacetyl)aniline. The final step involves the reaction of this intermediate with cyanamide to form 2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one.
Applications De Recherche Scientifique
2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to activate PPAR-delta, which plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. The compound has been used to study the effects of PPAR-delta activation on various physiological processes, including skeletal muscle metabolism, cardiac function, and neuroprotection.
Propriétés
Nom du produit |
2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one |
|---|---|
Formule moléculaire |
C14H17N3O |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H17N3O/c1-3-4-12-9-13(18)17-14(16-12)15-11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3,(H2,15,16,17,18) |
Clé InChI |
SXLFESMNOGTMAM-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)C |
SMILES |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)C |
SMILES canonique |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-isoxazolecarboxamide](/img/structure/B253634.png)
![N-[4-(aminocarbonyl)phenyl]-5-phenylisoxazole-3-carboxamide](/img/structure/B253635.png)
![5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide](/img/structure/B253637.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253641.png)
![Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B253642.png)


![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B253648.png)
![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)
![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)

![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)